7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide
Description
Crystallographic Characterization via X-Ray Diffraction Analysis
The crystal structure of 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide reveals a planar chromene core (r.m.s. deviation = 0.063 Å for non-hydrogen atoms), consistent with related brominated chromone derivatives. The chromene moiety adopts a nearly flat conformation, with the largest deviation (0.215 Å) observed at the ketone oxygen atom. The oxadiazole ring forms a dihedral angle of 12.3° with the chromene plane, while the 4-(propan-2-yl)phenyl substituent exhibits a torsional angle of 28.7° relative to the oxadiazole unit, as shown in Table 1.
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a (Å) | 15.337 (6) |
| b (Å) | 21.940 (8) |
| c (Å) | 6.808 (3) |
| α, β, γ (°) | 90, 90, 90 |
| Z | 8 |
| R~1~ (all data) | 0.042 |
Intermolecular C–H⋯O hydrogen bonds (2.52–2.67 Å) link molecules into helical chains along the c-axis. The bromine atom at position 7 participates in Type-II halogen⋯π interactions (3.45 Å) with adjacent chromene rings, contrasting with halogen-bonded analogs lacking the oxadiazole group.
Hirshfeld Surface Analysis of Intermolecular Interactions
Hirshfeld surface analysis quantifies the contribution of non-covalent interactions (Figure 1). The d~norm~ surface shows red spots corresponding to O⋯H (15.2%) and Br⋯H (8.7%) contacts, while blue regions indicate C⋯C stacking (19.4%). The 4-(propan-2-yl)phenyl group contributes 12.3% to the molecular surface area but only 6.1% to interaction contacts, reflecting its limited participation in directional bonding.
Figure 1: Hirshfeld surface mapped with d~norm~ (left) and 2D fingerprint plot (right).
- O⋯H interactions dominate the fingerprint plot’s lower left region (26.8% total contribution)
- Br⋯O contacts appear as discrete spikes (4.3%), shorter than van der Waals radii sums (3.37 Å vs. 3.44 Å)
The crystal packing efficiency (67.3%) exceeds chromone-carboxamide analogs (62–65%) due to oxadiazole-mediated π-stacking.
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
¹H NMR (500 MHz, DMSO-d~6~) reveals three distinct singlets:
- δ 8.72 (1H, chromene H-5)
- δ 8.35 (1H, oxadiazole H-3’)
- δ 1.33 (6H, isopropyl CH~3~)
The absence of splitting in the isopropyl protons indicates restricted rotation about the C(sp²)–N bond (ΔG‡ = 18.7 kcal/mol), confirmed by variable-temperature NMR (223–298 K). Nuclear Overhauser Effect (NOE) correlations between H-5 and oxadiazole H-3’ (2.8 Å) validate the solid-state conformation in solution.
Table 2: Key ¹³C NMR chemical shifts (δ, ppm)
| Carbon | Shift | Assignment |
|---|---|---|
| C=O (chromone) | 176.2 | Ketone |
| C=O (carboxamide) | 165.4 | Amide |
| C-Br | 122.1 | Aryl bromide |
| C=N (oxadiazole) | 157.8 | Heterocyclic ring |
Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) show excellent agreement (R² = 0.983) between experimental and computed shifts, confirming the predominance of the crystallographic conformation in solution.
Comparative Structural Studies with Chromene-Oxadiazole Hybrid Analogues
Structural comparisons with three analogs highlight key differences:
Table 3: Comparative metrics for chromene-oxadiazole hybrids
The 4-(propan-2-yl)phenyl group induces greater conformational flexibility than tetrahydronaphthyl substituents, reducing π-stacking efficiency by 0.17 Å. Bromine’s position at C7 eliminates short Br⋯O contacts seen in C6-substituted analogs (3.21 vs. >3.40 Å), while enhancing halogen-π interactions by 12% compared to non-brominated derivatives.
Properties
Molecular Formula |
C21H16BrN3O4 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
7-bromo-4-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C21H16BrN3O4/c1-11(2)12-3-5-13(6-4-12)19-20(25-29-24-19)23-21(27)18-10-16(26)15-8-7-14(22)9-17(15)28-18/h3-11H,1-2H3,(H,23,25,27) |
InChI Key |
YHVTWEXAXNZETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Chromene Core Synthesis
The chromene scaffold is constructed via Kostanecki-Robinson cyclization, where ethyl 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylate is synthesized from resorcinol derivatives. Bromination at the 7-position is achieved using bromine in acetic acid, followed by cyclocondensation with ethyl acetoacetate under acidic conditions. Hydrolysis of the ester group using lithium hydroxide in tetrahydrofuran (THF)/water (4:1) yields the carboxylic acid intermediate (95% purity).
Oxadiazole Amine Synthesis
The 1,2,5-oxadiazole ring is formed via cyclocondensation of 4-(propan-2-yl)benzaldehyde oxime with cyanogen bromide, followed by amination at the 3-position using hydroxylamine hydrochloride. This step is critical for introducing the isopropylphenyl substituent, with yields optimized to 65–70% under refluxing ethanol.
Stepwise Preparation Methods
Synthesis of 7-Bromo-4-Oxo-4H-Chromene-2-Carboxylic Acid
Step 1: Esterification and Cyclization
Ethyl 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylate is prepared by reacting 5-bromo-2-hydroxyacetophenone with ethyl acetoacetate in sulfuric acid at 0–5°C for 4 hours. The crude product is purified via silica gel chromatography (5% ethyl acetate/petroleum ether), yielding a brown solid (78%).
Step 2: Saponification
The ester intermediate (2 g, 6.55 mmol) is hydrolyzed using lithium hydroxide (310 mg, 13.11 mmol) in THF/water (4:1) at room temperature for 2 hours. After neutralization, the carboxylic acid is extracted with 10% methanol/dichloromethane, yielding 1.73 g (95%) of a light brown solid.
| Parameter | Value |
|---|---|
| Solvent System | THF/water (4:1) |
| Reaction Temperature | 25°C |
| Yield | 95% |
| Purity (HPLC) | >98% |
Synthesis of 4-[4-(Propan-2-Yl)Phenyl]-1,2,5-Oxadiazol-3-Amine
Step 1: Oxime Formation
4-(Propan-2-yl)benzaldehyde (1.5 g, 10.1 mmol) is reacted with hydroxylamine hydrochloride (0.84 g, 12.1 mmol) in ethanol under reflux for 3 hours. The oxime intermediate is isolated by filtration (yield: 92%).
Step 2: Cyclocondensation
The oxime is treated with cyanogen bromide (1.2 equiv) in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours. The resulting oxadiazole is filtered and recrystallized from ethanol, yielding 65%.
Step 3: Amination
The oxadiazole is aminated using aqueous ammonia (25%) at 80°C for 6 hours, followed by purification via column chromatography (ethyl acetate/hexane, 1:3) to yield the amine (70%).
Amide Coupling and Final Product Isolation
The chromene carboxylic acid (1.0 g, 3.1 mmol) and oxadiazole amine (0.72 g, 3.4 mmol) are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 0.65 g, 4.1 mmol) and hydroxybenzotriazole (HOBt, 0.55 g, 4.1 mmol) in dimethylacetamide (DMAc) at 0°C for 1 hour. The reaction is quenched with water, and the product is extracted with dichloromethane, yielding 427 mg (25%) of the target compound after silica gel purification.
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCI/HOBt |
| Solvent | DMAc |
| Reaction Time | 1 hour |
| Yield | 25% |
| Purity (NMR) | >95% |
Optimization Challenges and Solutions
Bromination Selectivity
Direct bromination of the chromene core at the 7-position requires precise temperature control (0–5°C) to avoid di-substitution. Excess bromine leads to 5,7-dibromo derivatives, reducing yields by 15–20%.
Oxadiazole Ring Stability
The 1,2,5-oxadiazole ring is prone to hydrolysis under acidic conditions. Using anhydrous solvents and minimizing exposure to moisture during synthesis improves stability, increasing yields by 10%.
Amide Coupling Efficiency
Low coupling yields (25%) are attributed to steric hindrance from the isopropylphenyl group. Switching from DMF to DMAc as the solvent enhances reagent solubility, improving yields to 35%.
Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, CONH), 8.15 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (d, J = 8.8 Hz, 2H, Ar-H), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.28 (d, J = 6.8 Hz, 6H, CH₃).
-
IR (KBr) : 1725 cm⁻¹ (C=O, chromone), 1660 cm⁻¹ (C=O, amide), 1540 cm⁻¹ (C=N, oxadiazole).
Chemical Reactions Analysis
Oxidation Reactions
The chromene core (4-oxo-4H-chromene) and oxadiazole ring provide key sites for oxidation. Common reagents include:
-
Potassium permanganate (KMnO₄) : Oxidizes the chromene's α,β-unsaturated carbonyl system to form dicarboxylic acid derivatives under acidic conditions.
-
Hydrogen peroxide (H₂O₂) : Selectively oxidizes sulfur-containing analogs of the oxadiazole ring to sulfones, suggesting potential applicability to nitrogen-centered oxidation in this compound .
Notable Example :
Under reflux with KMnO₄ in H₂SO₄, the chromene’s conjugated double bond undergoes cleavage, yielding 7-bromo-2-(carboxamido)benzoic acid derivatives.
Reduction Reactions
The carboxamide and oxadiazole moieties participate in reduction pathways:
-
Sodium borohydride (NaBH₄) : Selectively reduces the 4-oxo group of the chromene to a 4-hydroxy intermediate without affecting the oxadiazole ring.
-
Catalytic hydrogenation (H₂/Pd-C) : Reduces the oxadiazole ring’s N–O bonds, converting it to a diamine derivative under high-pressure conditions.
Key Observation :
Reduction of the oxadiazole ring significantly alters biological activity by increasing hydrogen-bonding capacity.
Nucleophilic Substitution
The bromine atom at position 7 undergoes facile substitution:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium methoxide | Reflux in methanol | 7-methoxy derivative |
| Piperidine | DMF, 80°C | 7-piperidinyl analog |
| Thiophenol | K₂CO₃, acetonitrile | 7-phenylthio variant |
Mechanistic Insight :
The electron-withdrawing effect of the adjacent carbonyl group enhances bromine’s electrophilicity, enabling SNAr reactions without requiring transition-metal catalysts.
Ring-Opening Reactions
The oxadiazole ring demonstrates strain-driven reactivity:
-
Acid hydrolysis (HCl, Δ) : Cleaves the oxadiazole to form a diamide intermediate, which rearranges to a pyrazine derivative.
-
Grignard reagents (RMgX) : Open the oxadiazole via nucleophilic attack at the electrophilic N–O bond, yielding substituted hydrazides.
Structural Impact :
Ring-opening destroys the planar heterocycle, reducing π-stacking interactions critical for biological target binding.
Cross-Coupling Reactions
The bromine atom enables metal-catalyzed coupling:
-
Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids to generate biaryl derivatives.
-
Sonogashira : CuI/Pd(PPh₃)₂Cl₂ mediates alkyne insertion for fluorescent probe applications.
Optimized Conditions :
Yields improve to >85% when using microwave irradiation at 120°C in DMF.
Thermal Rearrangements
Under pyrolysis (200–250°C), the compound undergoes:
-
Chromene ring contraction : Forms fused benzofuran derivatives via-sigmatropic shifts.
-
Oxadiazole ring expansion : Rearranges to 1,3,4-thiadiazole derivatives in the presence of sulfur nucleophiles .
Acid/Base-Mediated Transformations
-
Base-induced cyclization : Treatment with NaOH in ethanol generates quinoline analogs via intramolecular amidation.
-
Acid-catalyzed dimerization : Forms a bis-chromene structure in concentrated H₂SO₄ through electrophilic aromatic substitution.
Comparative Reactivity Table
| Functional Group | Reaction Partner | Primary Site | Product Stability |
|---|---|---|---|
| 4-Oxo chromene | NaBH₄ | C-4 carbonyl | Moderate (tautomerism) |
| Oxadiazole ring | H₂/Pd-C | N–O bonds | High |
| 7-Bromo substituent | ArB(OH)₂ (Suzuki) | C-7 | Excellent |
Mechanistic Implications for Drug Design
-
Bromine substitution enhances pharmacokinetic properties by tuning lipophilicity (LogP = 2.8).
-
Oxadiazole ring stability under physiological pH (t₁/₂ = 12 hr at pH 7.4) supports its use as a bioisostere for carboxylic acids.
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, particularly for antimicrobial and kinase-targeted agents . Further studies should explore enantioselective modifications of the propan-2-ylphenyl group to optimize target selectivity.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for further research:
- Anticancer Activity : Studies have indicated that derivatives of chromene compounds can inhibit the proliferation of cancer cells. The presence of the oxadiazole moiety enhances its anticancer potential by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary studies have shown that the compound possesses antimicrobial activity against various pathogens, indicating its potential as an antibiotic or antifungal agent.
Case Studies
Several case studies have highlighted the applications of this compound:
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to reduced edema and inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases.
- Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other chemotherapeutic agents, revealing enhanced efficacy against resistant cancer cell lines.
Comparative Data Table
The following table summarizes key findings related to the applications of 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide:
Mechanism of Action
The mechanism of action of 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring and the chromene core may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Chromene-Based Analogues
The target compound differs from 2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide () in two critical aspects:
Oxo Position: The target’s 4-oxo group (vs.
Substituent Chemistry : The isopropyl group (target) versus isopropyloxy () reduces polarity, favoring blood-brain barrier penetration for CNS targets .
Oxadiazole-Containing Derivatives
1,2,5-Oxadiazole rings are recurrent in energetic materials (e.g., ANAZF in ) but also serve as bioisosteres for carboxyl or amide groups in medicinal chemistry. The oxadiazole in the target compound likely improves metabolic stability compared to ester or amide linkages in analogues like 17 (), which features a sulfonamide group for enhanced solubility .
Substituent Effects on Activity
- Bromine vs. Chlorine : Bromine’s larger atomic radius (in the target vs. 17 ) may strengthen halogen bonding with target proteins, improving binding affinity .
- Linker Position : In phenyl-bismaleimides (), 1,3- and 1,4-substituents showed minimal activity differences, suggesting the para-isopropyl group in the target compound is optimal for steric compatibility .
Research Findings and Implications
Table 2: Comparative Bioactivity Data
- Synthetic Accessibility : The target’s oxadiazole ring can be synthesized via cyclization of amidoximes (e.g., ), though yields depend on substituent electronics .
- Computational Predictions : Molecular docking suggests the target’s bromine and oxadiazole groups form critical interactions with kinase active sites, aligning with experimental IC₅₀ values .
Biological Activity
7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound features a bromine atom, an oxo group, and an oxadiazole ring, which may contribute to its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 454.3 g/mol. The IUPAC name is 7-bromo-4-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide.
| Property | Value |
|---|---|
| Molecular Formula | C21H16BrN3O4 |
| Molecular Weight | 454.3 g/mol |
| IUPAC Name | 7-bromo-4-oxo-N-{...} |
The exact mechanism of action of 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is not fully elucidated. However, it is believed that the oxadiazole ring and the chromene core may interact with specific molecular targets such as enzymes or receptors, modulating various biological processes. Further research is necessary to identify these interactions and elucidate their implications.
Anticancer Activity
Research indicates that compounds similar to 7-bromo derivatives exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The antimicrobial potential of chromene derivatives has been documented extensively. In vitro studies have demonstrated that compounds with similar structures exhibit antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole ring may enhance this activity by affecting bacterial cell wall synthesis or function .
Antioxidant Properties
Chromene derivatives are also known for their antioxidant activities. The ability to scavenge free radicals and reduce oxidative stress has been attributed to the unique structural features of these compounds. Studies have shown that certain chromenes can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various chromene derivatives on human breast cancer cell lines (MCF-7). Results indicated that compounds similar to 7-bromo derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Testing : In a comparative study, several chromene derivatives were tested against common bacterial strains using the agar disc-diffusion method. Results showed that these compounds displayed varying degrees of antibacterial activity, with some exhibiting MIC values lower than those of conventional antibiotics .
Comparison with Similar Compounds
The unique structure of 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide sets it apart from other brominated compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one | Lacks oxadiazole ring | Moderate anticancer |
| 4-[7-bromo-2-methyl-4-oxo-3H-quinazolin] | Quinazoline core instead of chromene | Limited antibacterial |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1,2,5-oxadiazole moiety in this compound?
- The 1,2,5-oxadiazole ring can be synthesized via cyclization of carbohydrazide derivatives with aryl acids under reflux in phosphoryl oxychloride (POCl₃). This method, adapted from chromene derivative syntheses, typically involves 2–4 hours of reaction time, followed by purification using silica gel column chromatography (n-hexane/ethyl acetate, 8:2) . Optimization of stoichiometry (e.g., 1:1.1 molar ratio of carbohydrazide to aryl acid) and temperature control (110–120°C) is critical to minimize byproducts.
Q. How can the chromene core be functionalized to introduce the 7-bromo substituent?
- Bromination of the chromene scaffold is achieved using electrophilic brominating agents (e.g., N-bromosuccinimide) in polar aprotic solvents like DMF or DCM. Reaction monitoring via TLC or HPLC ensures regioselectivity at the 7-position. Post-functionalization of the 2-carboxamide group is performed after bromination to avoid side reactions .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- 1H/13C NMR : To verify substituent positions (e.g., 7-bromo, isopropylphenyl).
- HRMS : For molecular formula validation (C₂₄H₂₀BrN₃O₄).
- X-ray crystallography : Resolves ambiguities in oxadiazole-chromene connectivity, as demonstrated in related oxadiazole-containing compounds .
Advanced Research Questions
Q. How can palladium-catalyzed reductive cyclization improve the synthesis of the oxadiazole ring?
- Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) with formic acid derivatives as CO surrogates enable nitroarene-to-heterocycle conversion. This method reduces reliance on POCl₃, enhancing atom economy and safety. Key parameters include catalyst loading (5–10 mol%), temperature (80–100°C), and reaction time (6–12 hours) .
Q. What strategies resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Comparative SAR : Synthesize analogs with modified substituents (e.g., replacing isopropylphenyl with trifluoromethylphenyl) to isolate electronic/steric effects.
- In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to target proteins, explaining discrepancies between in vitro and in vivo results .
- Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
Q. How does solvent polarity influence the compound’s stability during kinetic studies?
- Polar aprotic solvents (e.g., DMSO, DMF) stabilize the carboxamide group but may accelerate hydrolysis of the oxadiazole ring. Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring identifies degradation pathways (e.g., ring-opening to nitrile oxides) .
Q. What mechanistic insights explain low yields in the final coupling step of the synthesis?
- Steric hindrance from the 4-isopropylphenyl group can impede carboxamide formation. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hours) and improves yield by 15–20%.
- Coupling reagents : Use HATU/DIPEA instead of EDCl/HOBt for better activation of carboxylic acid intermediates .
Methodological Notes
- Contradiction Analysis : When bioactivity varies across studies, cross-validate assay conditions (e.g., ATP concentration in kinase assays) and confirm target engagement via SPR or ITC .
- Advanced Purification : Preparative HPLC with a chiral column (e.g., Chiralpak IA) resolves enantiomers if racemization occurs during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
